molecular formula C10H12N4O B3122933 1-[2-(4-methylphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one CAS No. 303994-92-5

1-[2-(4-methylphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one

Cat. No.: B3122933
CAS No.: 303994-92-5
M. Wt: 204.23 g/mol
InChI Key: YVGBGMRXIKWXMQ-UHFFFAOYSA-N
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Description

1-[2-(4-methylphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a diazenyl group attached to a tetrahydro-3H-pyrazol-3-one ring, with a 4-methylphenyl substituent.

Preparation Methods

The synthesis of 1-[2-(4-methylphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one typically involves the reaction of 4-methylphenylhydrazine with a suitable precursor, such as a pyrazolone derivative . The reaction conditions often include the use of solvents like ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the diazenyl linkage. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

1-[2-(4-methylphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the diazenyl group to an amine group, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the diazenyl group is replaced by other functional groups, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[2-(4-methylphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound has potential biological activities, making it a subject of study in biochemical and pharmacological research.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its stable diazenyl group.

Mechanism of Action

The mechanism of action of 1-[2-(4-methylphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one involves its interaction with molecular targets and pathways within biological systems. For instance, it may regulate signaling pathways such as the transforming growth factor-beta (TGF-β) pathway, which is involved in cellular processes like proliferation and differentiation . The compound’s effects on these pathways can lead to various biological outcomes, including anti-inflammatory and anti-fibrotic effects.

Comparison with Similar Compounds

1-[2-(4-methylphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one can be compared with other similar compounds, such as:

    1-[(E)-2-(4-methylphenyl)diazen-1-yl]pyrazolidin-3-one: This compound shares a similar diazenyl group but differs in the substituents attached to the pyrazolone ring.

    2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one: This compound lacks the diazenyl group but has a similar pyrazolone core structure.

The uniqueness of this compound lies in its specific diazenyl substitution, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(4-methylphenyl)diazenyl]pyrazolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-8-2-4-9(5-3-8)11-13-14-7-6-10(15)12-14/h2-5H,6-7H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGBGMRXIKWXMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=NN2CCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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